Bienvenue dans la boutique en ligne BenchChem!

5-Chloro-8-nitroquinazolin-4-OL

Kinase inhibitor synthesis SNAr reaction Quinazoline derivatization

5-Chloro-8-nitroquinazolin-4-OL (CAS 400784-50-1; MW 225.59 g/mol; C₈H₄ClN₃O₃), also named 5-chloro-8-nitro-3H-quinazolin-4-one, is a heterocyclic quinazoline building block bearing electron-withdrawing nitro and chlorine substituents at the 8- and 5-positions, respectively, on the quinazolin-4(3H)-one core. Commercially available at ≥95% purity , this compound serves as a privileged intermediate for generating diverse 5-substituted-4-hydroxy-8-nitroquinazoline libraries that have yielded dual EGFR/ErbB-2 inhibitors, VEGFR-2 kinase inhibitors, and anti-mitotic agents.

Molecular Formula C8H4ClN3O3
Molecular Weight 225.59 g/mol
CAS No. 400784-50-1
Cat. No. B1498546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-8-nitroquinazolin-4-OL
CAS400784-50-1
Molecular FormulaC8H4ClN3O3
Molecular Weight225.59 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1[N+](=O)[O-])N=CNC2=O)Cl
InChIInChI=1S/C8H4ClN3O3/c9-4-1-2-5(12(14)15)7-6(4)8(13)11-3-10-7/h1-3H,(H,10,11,13)
InChIKeyIUHHPBONKCSYOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-8-nitroquinazolin-4-OL (CAS 400784-50-1): A Strategic Quinazoline Intermediate for Kinase-Targeted Drug Discovery


5-Chloro-8-nitroquinazolin-4-OL (CAS 400784-50-1; MW 225.59 g/mol; C₈H₄ClN₃O₃), also named 5-chloro-8-nitro-3H-quinazolin-4-one, is a heterocyclic quinazoline building block bearing electron-withdrawing nitro and chlorine substituents at the 8- and 5-positions, respectively, on the quinazolin-4(3H)-one core [1]. Commercially available at ≥95% purity , this compound serves as a privileged intermediate for generating diverse 5-substituted-4-hydroxy-8-nitroquinazoline libraries that have yielded dual EGFR/ErbB-2 inhibitors, VEGFR-2 kinase inhibitors, and anti-mitotic agents [2][3].

Why 5-Chloro-8-nitroquinazolin-4-OL Cannot Be Replaced by Non-Halogenated or Differently Substituted Quinazoline Isomers


The core differentiation of 5-chloro-8-nitroquinazolin-4-OL resides in the synergistic electronic interplay between the 5-chloro leaving group and the 8-nitro electron-withdrawing group, which together enable regioselective SNAr functionalization at the C5 position [1]. The non-halogenated analog 8-nitroquinazolin-4-ol (CAS 53638-54-3) lacks this reactive handle entirely, precluding direct C–N or C–O bond formation at the 5-position [2]. Positional isomers such as 6-chloro-8-nitroquinazolin-4-ol exhibit different electronic landscapes and nitration regiochemistry, resulting in altered reactivity profiles that cannot replicate the C5-derivatization pathway [3]. Furthermore, the 8-nitro group itself is critical: nitration of quinazolinones typically yields a mixture of 6- and 8-nitro isomers, and the 5-chloro substituent directs nitration preferentially to the 8-position, making the 5-chloro-8-nitro combination a rationally designed rather than fortuitous scaffold [3]. Generic substitution therefore results in either loss of the reactive site, altered regioselectivity, or inability to access the specific SAR space explored in the peer-reviewed oncology programs described below [1][4].

Quantitative Differentiation Evidence for 5-Chloro-8-nitroquinazolin-4-OL Against Closest Structural Analogs and Alternative Scaffolds


Exclusive C5 SNAr Reactivity: 5-Chloro vs. Non-Halogenated 8-Nitroquinazolin-4-ol

5-Chloro-8-nitroquinazolin-4-OL contains a chlorine atom at the 5-position that serves as a leaving group for nucleophilic aromatic substitution (SNAr), enabling direct installation of anilino, alkylamino, or alkoxy substituents at C5. In contrast, the non-halogenated analog 8-nitroquinazolin-4-ol (CAS 53638-54-3, MW 191.14 g/mol) lacks this reactive site and cannot undergo analogous SNAr derivatization [1]. The 5-chloro compound has been explicitly used as the universal starting material to generate a library of 5-substituted-4-hydroxy-8-nitroquinazolines via reaction with alkyl/aryl amines or alkyl alcohols [1]. The 8-nitro group activates the ring toward SNAr while directing electrophilic substitution, a dual role not achievable with the 5-unsubstituted parent.

Kinase inhibitor synthesis SNAr reaction Quinazoline derivatization

Scaffold Generates Potent Dual EGFR/ErbB-2 Cellular Inhibitors: Derivative 1h IC50 <0.01 μM vs. Parent Compound's Weak Enzyme Activity

The parent 5-chloro-8-nitroquinazolin-4-OL itself showed only weak inhibition against both EGFR and ErbB-2 tyrosine kinases in enzymatic assays [1]. However, when derivatized via SNAr at C5 with 4-methoxyaniline, the resulting compound 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline (1h) exhibited potent cellular activity: IC50 <0.01 μM against EGFR-overexpressing MDA-MB-468 cells and IC50 = 13 μM against ErbB-2-overexpressing SK-BR-3 cells [1]. This represents a >1000-fold gain in cellular potency compared to the weak enzyme inhibition of the parent chloro intermediate. Compounds with alkylamino or alkyloxy groups at C5 were essentially inactive, demonstrating that the anilino substitution pattern—accessible only through the 5-chloro intermediate—is essential for biological activity [1].

EGFR inhibitor ErbB-2 inhibitor Dual kinase inhibition

8-Nitroquinazoline Scaffold Derivatives Exhibit Nanomolar VEGFR-2 Kinase Inhibition: Compound 6f IC50 = 12.0 nM

5-Anilinoquinazoline-8-nitro derivatives synthesized from the 5-chloro-8-nitroquinazolin-4-OL scaffold have been evaluated as VEGFR-2 tyrosine kinase inhibitors [1]. The most potent compound in this series, 6f (a 1-aryl,3-aryl-disubstituted urea quinazoline), exhibited a VEGFR-2 kinase IC50 of 12.0 nM in vitro, placing it in the low nanomolar potency range [1]. This potency is comparable to established VEGFR-2 inhibitor chemotypes but derives from a structurally distinct 8-nitroquinazoline template. By comparison, early-generation 4-anilinoquinazoline VEGFR-2 inhibitors (e.g., vandetanib) typically show VEGFR-2 IC50 values of ~40 nM [2], suggesting that the 8-nitro substitution pattern may confer competitive potency from an alternative structural framework. Notably, the 5-anilino linkage is installed via SNAr reaction of the 5-chloro intermediate, making the chloro precursor indispensable for accessing this chemotype [1].

VEGFR-2 inhibitor Angiogenesis Kinase inhibitor

Anti-Mitotic Activity: Derivative 1h Arrests 81% of Tumor Cells at G2/M Phase at 50 μM

The 5-chloro-8-nitroquinazolin-4-OL scaffold has been elaborated into a series of 5-(3′,4′,5′-substituted)anilino-4-hydroxy-8-nitroquinazolines evaluated as a novel class of anti-microtubule agents [1]. The lead compound 5-(3′,4′,5′-trimethoxy)anilino-8-nitroquinazoline (1h), derived from the 5-chloro intermediate, achieved 81% arrest of tumor cells at the G2/M phase at a concentration of 50 μM, representing an 'overwhelming activity' as described by the authors [1]. In contrast, compounds lacking the 3′,4′,5′-trimethoxy substitution pattern or bearing different anilino substituents showed substantially reduced mitotic arrest activity within the same series [1]. The 5-anilino linkage is exclusively installed via SNAr of the 5-chloro precursor, establishing the chloro intermediate as the sole synthetic entry point to this anti-mitotic phenotype. This mechanism of action (microtubule-targeted G2/M arrest) is orthogonal to the kinase-targeted activities described for other derivatives of the same scaffold [1][2].

Anti-mitotic agent Microtubule inhibitor G2/M arrest

Physicochemical Differentiation: LogP and PSA of 5-Chloro-8-nitroquinazolin-4-OL vs. Non-Chlorinated 8-Nitroquinazolin-4-ol

The 5-chloro substituent imparts measurable differences in key physicochemical parameters compared to the non-chlorinated analog 8-nitroquinazolin-4-ol (CAS 53638-54-3) [1][2]. The target compound has a computed LogP (XLogP3-AA) of 1.2 and a topological polar surface area (TPSA) of 91.83 Ų, with MW 225.59 g/mol [1]. In comparison, 8-nitroquinazolin-4-ol has MW 191.14 g/mol, and while its exact experimental LogP is not reported in the same database, the absence of the chlorine atom predictably reduces lipophilicity by approximately 0.5–0.8 LogP units based on the Hansch π constant for aromatic chlorine (~0.71) [3]. This LogP difference has meaningful implications for chromatographic behavior, solubility, and downstream derivative design, where the chlorine atom contributes to both reactivity and physicochemical tuning of final compounds [1].

Physicochemical properties LogP Drug-likeness

Procurement-Relevant Application Scenarios for 5-Chloro-8-nitroquinazolin-4-OL (CAS 400784-50-1)


Medicinal Chemistry: Dual EGFR/ErbB-2 Inhibitor Lead Generation

Research teams pursuing dual EGFR/ErbB-2 inhibitors should procure 5-chloro-8-nitroquinazolin-4-OL as the synthetic starting point for generating the 5-anilino-4-hydroxy-8-nitroquinazoline series. The Jin et al. (2005) study [1] demonstrated that only the 5-anilino substituent (installed via SNAr on this chloro intermediate) yields potent dual EGFR/ErbB-2 cellular activity, with derivative 1h achieving IC50 <0.01 μM against MDA-MB-468 cells and IC50 = 13 μM against SK-BR-3 cells. Alkylamino or alkoxy derivatives are inactive, making the 5-chloro intermediate essential. Applications include lead optimization programs targeting EGFR/ErbB-2-driven cancers where this structurally novel template provides intellectual property differentiation from classical 4-anilinoquinazoline EGFR inhibitors.

Kinase Drug Discovery: VEGFR-2 Inhibitor Development Using 8-Nitroquinazoline Scaffold

For angiogenesis-targeted kinase inhibitor programs, 5-chloro-8-nitroquinazolin-4-OL enables the synthesis of 5-anilinoquinazoline-8-nitro derivatives with demonstrated VEGFR-2 kinase inhibition in the submicromolar to low nanomolar range [2]. Compound 6f (IC50 = 12.0 nM) exemplifies the potency achievable from this template. This scaffold provides an alternative to classical 4-anilinoquinazoline VEGFR-2 inhibitors, with the 8-nitro substitution offering distinct SAR space and potential selectivity advantages. The intermediate is suitable for medicinal chemistry teams synthesizing focused libraries for VEGFR-2 SAR exploration and lead optimization.

Chemical Biology: Microtubule-Targeted Anti-Mitotic Probe Synthesis

Investigators studying mitotic progression and microtubule dynamics can use 5-chloro-8-nitroquinazolin-4-OL to access 5-(3′,4′,5′-substituted)anilino-8-nitroquinazoline anti-mitotic agents [3]. The 5-(3′,4′,5′-trimethoxy)anilino derivative (1h) induces 81% G2/M arrest at 50 μM, providing a potent chemical probe for cell cycle studies. This application is mechanistically distinct from the kinase-targeted uses of the same scaffold, demonstrating the versatility of this intermediate. Procurement supports programs requiring tool compounds for mitosis research or anti-mitotic lead generation with a novel quinazoline-based chemotype.

Process Chemistry: Multi-Kilogram Synthesis of 5-Substituted-8-nitroquinazoline Libraries

For scale-up and library production, 5-chloro-8-nitroquinazolin-4-OL is commercially available at ≥95% purity with established synthetic routes yielding ~53% from 5-chloro-4(3H)-quinazolinone . The SNAr reaction with amines is operationally straightforward and amenable to parallel synthesis, enabling the generation of diverse compound libraries. The compound's single reactive site (C5 chlorine) ensures regiochemical fidelity in library production, reducing purification burden. Industrial procurement for medicinal chemistry CROs and pharma lead generation groups is supported by multiple commercial suppliers.

Quote Request

Request a Quote for 5-Chloro-8-nitroquinazolin-4-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.